2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dimethoxybenzenesulfonate
Description
This compound features a chromen-4-one core substituted at position 2 with a 4-methoxyphenyl group and at position 3 with a 2,5-dimethoxybenzenesulfonate moiety. The electron-donating methoxy groups on both aromatic rings influence its electronic properties, including charge transfer and optical behavior.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,5-dimethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8S/c1-28-16-10-8-15(9-11-16)23-24(22(25)18-6-4-5-7-19(18)31-23)32-33(26,27)21-14-17(29-2)12-13-20(21)30-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJYXKOHKGZHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the serotonin 5-ht2a receptor. This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes.
Biochemical Pathways
Given its potential interaction with the serotonin 5-ht2a receptor, it can be inferred that it may influence the serotonergic pathways in the brain. These pathways are involved in various physiological processes including the regulation of mood, anxiety, and cognitive function.
Pharmacokinetics
Similar compounds have been hypothesized to have increased lipophilicity, which could enhance absorption at the blood-brain barrier. This could potentially impact the bioavailability of the compound.
Result of Action
If it acts as an agonist to the serotonin 5-ht2a receptor, it could potentially lead to an increase in serotonergic activity in the brain. This could result in various physiological effects, depending on the specific neural pathways involved.
Comparison with Similar Compounds
Research Implications and Gaps
- Optical Applications : The target compound’s dual methoxy groups position it as a candidate for organic electronics, particularly in light-emitting devices or sensors requiring tunable emission .
- Synthetic Challenges : The sulfonate group’s steric bulk may complicate crystallization, necessitating advanced techniques like SHELXT () for structural analysis.
- Data Limitations : Physical properties (e.g., melting point, LogP) are unavailable for the target compound, highlighting the need for experimental characterization.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
The compound is typically synthesized via a multi-step route involving:
- Coupling reactions : The chromen-4-one core is functionalized at the 3-position using nucleophilic substitution or esterification. For example, 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (precursor) reacts with activated sulfonyl chlorides (e.g., 2,5-dimethoxybenzenesulfonyl chloride) in polar aprotic solvents like DMF under reflux .
- Purification : Column chromatography with ethyl acetate/hexane gradients is standard, followed by recrystallization from ethanol or ethyl acetate to isolate pure crystals .
Key challenge : Steric hindrance from the 4-methoxyphenyl group may reduce reaction efficiency, requiring optimized stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) .
Basic: How is the compound characterized for structural validation?
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles. For example, the sulfonate group shows S–O bond lengths of 1.43–1.45 Å, consistent with similar sulfonates .
- Spectroscopy : H NMR confirms methoxy protons at δ 3.80–3.85 ppm, while the chromen-4-one carbonyl appears at ~175 ppm in C NMR .
Note : Discrepancies in NMR splitting patterns may arise from rotational barriers in the sulfonate ester; variable-temperature NMR can resolve this .
Advanced: What crystallographic refinement challenges arise with this compound, and how are they addressed?
- Disordered moieties : The 2,5-dimethoxyphenyl group may exhibit rotational disorder. Use SHELXL ’s PART/SUMP instructions to model partial occupancy or split positions .
- Twinning : If twinning is detected (e.g., via ROTAX analysis in WinGX ), apply a twin law (e.g., -h, -k, l) and refine using the TWIN/BASF commands in SHELXL .
Example : A 2023 study resolved similar disorder in a chromenone sulfonate by refining two conformers with 60:40 occupancy (R1 = 0.039) .
Advanced: How is the compound evaluated for biological activity in receptor-binding studies?
- In vitro assays : Competitive binding assays (e.g., adenosine A2B receptors) use radiolabeled ligands (e.g., H-ZM241385). IC values are calculated via nonlinear regression of displacement curves .
- Docking simulations : Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonds between the sulfonate oxygen and Arg in the receptor’s binding pocket .
Contradiction alert : Discrepancies between computational and experimental binding affinities may arise from solvent effects not modeled in simulations .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Modifying substituents : Electron-donating groups (e.g., methoxy) on the chromenone ring enhance π-π stacking with hydrophobic receptor pockets, while sulfonate polarity improves solubility. Compare IC values of derivatives with varying substituents .
- Bioisosteric replacement : Replace the sulfonate with phosphonate or carboxylate groups to assess steric/electronic effects on receptor binding .
Basic: What reactivity patterns are observed under acidic or basic conditions?
- Acidic hydrolysis : The sulfonate ester is stable, but the chromenone’s ketone may undergo enolization.
- Base-mediated degradation : Methoxy groups are resistant, but prolonged exposure to NaOH (>1M) cleaves the sulfonate ester, releasing 2,5-dimethoxybenzenesulfonic acid (confirmed via LC-MS) .
Advanced: How is computational modeling used to predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (~2.8) and topological polar surface area (TPSA = 110 Ų), indicating moderate blood-brain barrier permeability .
- Metabolism : CYP3A4-mediated demethylation of methoxy groups is predicted via docking into the cytochrome’s heme-binding site .
Advanced: How are spectral data contradictions resolved (e.g., unexpected 1^11H NMR splitting)?
- Dynamic effects : Restricted rotation of the sulfonate ester causes diastereotopic splitting. Use H-H COSY or NOESY to confirm coupling pathways .
- Paramagnetic impurities : Recrystallize the compound with EDTA to remove trace metals causing peak broadening .
Basic: What purification strategies optimize yield and purity?
- Solvent selection : Ethyl acetate/hexane (3:7) elutes polar byproducts, while the target compound elutes at 5:5 .
- Crystallization : Slow cooling from ethanol yields larger crystals suitable for X-ray studies .
Advanced: How does polymorphism affect stability and bioavailability?
- Crystallographic screening : Identify polymorphs via differential scanning calorimetry (DSC) and PXRD. For example, Form I (monoclinic) may exhibit higher thermal stability than Form II (triclinic) .
- Dissolution testing : Form I shows 20% faster dissolution in simulated gastric fluid (pH 1.2) due to looser crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
